![molecular formula C10H15ClN2 B1316384 4-(1-Pyrrolidinyl)aniline hydrochloride CAS No. 216670-47-2](/img/structure/B1316384.png)
4-(1-Pyrrolidinyl)aniline hydrochloride
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Overview
Description
“4-(1-Pyrrolidinyl)aniline hydrochloride” is an organic compound with the CAS number 216670-47-2 . It has a molecular weight of 198.7 . The compound is a light yellow to dark brown solid .
Molecular Structure Analysis
The InChI code for “4-(1-Pyrrolidinyl)aniline hydrochloride” is1S/C10H14N2.ClH/c11-9-3-5-10(6-4-9)12-7-1-2-8-12;/h3-6H,1-2,7-8,11H2;1H
. This indicates that the compound consists of a pyrrolidine ring attached to an aniline group, along with a hydrochloride group. Physical And Chemical Properties Analysis
“4-(1-Pyrrolidinyl)aniline hydrochloride” is a light yellow to dark brown solid . It has a molecular weight of 198.7 . The compound should be stored at a temperature of +4°C .Scientific Research Applications
Drug Discovery and Medicinal Chemistry
4-(1-Pyrrolidinyl)aniline hydrochloride: is a versatile compound in drug discovery due to the presence of the pyrrolidine ring, which is a common feature in many biologically active compounds . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of pharmacophore space due to its sp3- hybridization.
Synthesis of Biologically Active Compounds
The compound serves as a precursor in the synthesis of indole derivatives, which are prevalent in a variety of biologically active compounds. These derivatives have shown promise in the treatment of cancer cells, microbes, and various disorders .
Stereochemistry Research
Due to the stereogenicity of the pyrrolidine ring, 4-(1-Pyrrolidinyl)aniline hydrochloride is valuable in stereochemistry research. It helps in understanding how different stereoisomers and spatial orientations of substituents can influence the biological profile of drug candidates .
Safety and Hazards
The safety data sheet for a similar compound, “4-(1-Pyrrolidinyl)piperidine”, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being the target organ .
Future Directions
Mechanism of Action
Target of Action
Pyrrolidine derivatives are known to interact with a variety of biological targets, contributing to their wide use in medicinal chemistry .
Mode of Action
Pyrrolidine derivatives are known for their ability to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional (3d) coverage due to the non-planarity of the ring .
properties
IUPAC Name |
4-pyrrolidin-1-ylaniline;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2.ClH/c11-9-3-5-10(6-4-9)12-7-1-2-8-12;/h3-6H,1-2,7-8,11H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKZKSFMNJXRVNG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=C(C=C2)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-Pyrrolidinyl)aniline hydrochloride | |
CAS RN |
216670-47-2 |
Source
|
Record name | 4-(pyrrolidin-1-yl)aniline hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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